molecular formula C9H7BO4S B8358233 (4-Carboxybenzo[b]thiophen-2-yl)boronic acid

(4-Carboxybenzo[b]thiophen-2-yl)boronic acid

Cat. No. B8358233
M. Wt: 222.03 g/mol
InChI Key: VMUFNTKYYQNRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Carboxybenzo[b]thiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C9H7BO4S and its molecular weight is 222.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Carboxybenzo[b]thiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Carboxybenzo[b]thiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Carboxybenzo[b]thiophen-2-yl)boronic acid

Molecular Formula

C9H7BO4S

Molecular Weight

222.03 g/mol

IUPAC Name

2-borono-1-benzothiophene-4-carboxylic acid

InChI

InChI=1S/C9H7BO4S/c11-9(12)5-2-1-3-7-6(5)4-8(15-7)10(13)14/h1-4,13-14H,(H,11,12)

InChI Key

VMUFNTKYYQNRKK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2S1)C(=O)O)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of n-BuLi (2.5M in hexane, 1.69 mol, 676 mL) is added slowly at −78° C. to a solution of diisopropylamine (1.69 mol, 236 mL) in 2 L of anhydrous THF. The mixture is stirred for 30 min. A solution of benzo[b]thiophene-4-carboxylic acid (0.8 mol, 143 g) in 2 L of anhydrous THF is added slowly and the mixture is allowed to reach 0° C. The reaction is cooled to −30° C. and the triisopropyl borate (2 mol, 463 mL) is added slowly. The cooling bath is removed and the mixture is allowed to reach room temperature. The reaction is quenched with 1.3 L of concentrated HCl and 1 L of water. The mixture is stirred overnight. The organic solvent is removed under reduced pressure. The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the title compound (170.5 g, 96%). ES/MS m/e 221 (M−1).
Quantity
676 mL
Type
reactant
Reaction Step One
Quantity
236 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
463 mL
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.5 M, 94 mL) is added dropwise to a stirred solution of diisopropylamine (33.0 mL, 235 mmol) in anhydrous THF (300 mL) at −78° C. under nitrogen atmosphere. After 30 minutes, a solution of benzo[b]thiophene-4-carboxylic acid (20.0 g, 112 mmol) in anhydrous THF (300 mL) is added. Upon the completion of addition, the reaction mixture is allowed to warm up to 0° C. where it is stirred for another 2 hours. The reaction mixture is cooled to −30° C. before it is treated with triisopropyl borate (65.0 mL, 282 mmol). The cooling bath is then removed and the reaction is allowed to reach ambient temperature where it is carefully quenched with concentrated HCl (200 mL). After evaporation of THF a suspension is formed, the solid is collected by filtration, washed twice with water (150 mL×2) and dried to provide the title compound as a white solid (20.0 g, 80% yield).
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Yield
80%

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